N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a furan, a pyridine, and a benzo[d]thiazole . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a furan ring, a pyridine ring, and a benzo[d]thiazole ring. These rings are planar and aromatic, characterized by the delocalization of π-electrons .
Chemical Reactions Analysis
The compound, due to its structure, might undergo various chemical reactions such as electrophilic substitution, oxidation, and reduction .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In particular, they serve as promising antibacterial agents. Researchers have explored the synthesis of novel furan derivatives to combat microbial resistance, which is a global concern due to the ineffectiveness of existing antimicrobial drugs . The compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Other Therapeutic Areas
Furan derivatives have also been studied for their muscle relaxant, anti-protozoal, anti-anxiety, and anti-hypertensive effects. While direct evidence for this specific compound is limited, its furan-based structure aligns with these therapeutic possibilities.
Future Directions
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-13-4-1-2-6-16(13)24-18)20-11-12-7-8-19-14(10-12)15-5-3-9-23-15/h1-10H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNYJMRAAIFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide |
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